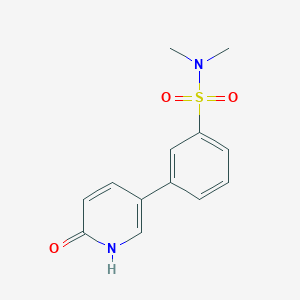
5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% (5-DMSP) is a compound of interest in the scientific community due to its wide range of potential applications in both research and industry. 5-DMSP is a derivative of pyridine, a six-membered heterocyclic aromatic organic compound that is found in many natural and synthetic products. 5-DMSP has been found to possess a variety of useful properties, including strong acidity, good solubility in a variety of solvents, and a wide range of reactivity. This has made 5-DMSP a popular choice for researchers looking to synthesize and study new compounds.
Mécanisme D'action
The mechanism of action of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is not fully understood, but it is believed to be related to its strong acidity. 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has a pKa of 2.3, which makes it a strong acid. This means that it can easily donate protons (H+) to other molecules, which can then be used to catalyze a variety of reactions. For example, 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% can donate protons to amines, which can then be used to catalyze the Mannich reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% are not fully understood. However, it is known that 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is rapidly metabolized in the body and is not known to be toxic. As such, it is generally considered to be safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in laboratory experiments is its strong acidity, which makes it a useful starting material for the synthesis of a variety of compounds. Additionally, 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is relatively inexpensive and easy to obtain. However, there are some limitations to the use of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in laboratory experiments. For example, the Mannich reaction is a relatively slow process, and the yields of the reaction can be low. Additionally, 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is not very soluble in water, so it must be used in a solvent such as ethanol or dimethylformamide.
Orientations Futures
There are a variety of potential future directions for the use of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in scientific research. One potential application is in the synthesis of novel polymers and other materials. Additionally, 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% could be used in the development of new drugs and other therapeutic compounds. 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% could also be used in the study of enzyme kinetics and other biochemical processes. Finally, 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% could be used in the development of new catalysts and other chemical processes.
Méthodes De Synthèse
5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is usually synthesized via a process known as the Mannich reaction, which involves the reaction of an amine, aldehyde, and an acid. The amine used in the reaction is usually an aromatic amine, such as aniline, pyridine, or quinoline. The aldehyde is typically formaldehyde, and the acid is usually an aliphatic acid, such as acetic acid. The reaction is typically carried out in an aqueous solution at a temperature of around 80°C. The reaction is usually complete within two to four hours.
Applications De Recherche Scientifique
5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. In organic synthesis, 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been used as a starting material for the synthesis of a variety of compounds, including polymers, pharmaceuticals, and other organic compounds. In drug discovery, 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been used as a starting material for the synthesis of novel compounds with potential therapeutic properties. In biochemistry, 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been used in the study of enzyme kinetics and other biochemical processes.
Propriétés
IUPAC Name |
N,N-dimethyl-4-(6-oxo-1H-pyridin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)12-6-3-10(4-7-12)11-5-8-13(16)14-9-11/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSSEJQDZVJGOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368943.png)
![2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368958.png)
![3-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368959.png)